5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine
Description
5-(1-Methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with two distinct pyrazole moieties. The first pyrazole group is methylated at the N1 position (1-methylpyrazol-4-yl), while the second pyrazole is linked to a 3-nitrophenylmethyl group. This combination of aromatic and heterocyclic systems confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H17N7O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C21H17N7O2/c1-26-12-16(8-24-26)15-6-19-20(10-23-21(19)22-7-15)17-9-25-27(13-17)11-14-3-2-4-18(5-14)28(29)30/h2-10,12-13H,11H2,1H3,(H,22,23) |
InChI Key |
ISOJIFQFHFOCFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(NC=C3C4=CN(N=C4)CC5=CC(=CC=C5)[N+](=O)[O-])N=C2 |
Origin of Product |
United States |
Biological Activity
5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 481.5 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, integrating various heterocyclic components to achieve the desired structure. The synthetic routes often utilize halogenated compounds, bases, and catalysts to facilitate bond formation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it may exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study utilizing the MTT assay demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against breast cancer cells (MCF-7) .
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities. Pyrazole derivatives are recognized for their ability to inhibit bacterial growth and possess antifungal properties against strains such as Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Anti-inflammatory Effects
In vivo studies have demonstrated that pyrazole derivatives can significantly reduce inflammation. For example, compounds structurally related to 5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine have shown efficacy in reducing carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Receptor Modulation : The compound may bind to estrogen receptors or other key signaling molecules involved in cancer progression and inflammation.
Study on Anticancer Activity
A notable study assessed the anticancer properties of pyrazole derivatives similar to the target compound. The results indicated that certain analogs exhibited potent activity against MCF-7 cells with IC50 values ranging from 0.08 µM to 0.15 µM, highlighting their potential for further development as anticancer therapeutics .
Anti-inflammatory Assessment
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives using the HRBC membrane stabilization method. Results indicated significant protective effects at doses of 100 µg, 500 µg, and 1000 µg compared to standard anti-inflammatory drugs .
Comparative Table of Biological Activities
| Activity | Compound | IC50/Effectiveness |
|---|---|---|
| Anticancer | 5-(1-methylpyrazol-4-yl)-3-[1-(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine | IC50 ~ 0.08 µM (MCF-7) |
| Antibacterial | Similar Pyrazole Derivatives | Effective against E. coli |
| Anti-inflammatory | Similar Pyrazole Derivatives | Significant reduction in edema |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine exhibit significant anticancer activity. For instance, derivatives of pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of B-Raf kinase, which is implicated in various cancers, particularly melanoma. The inhibition of the B-Raf(V600E) mutation has been a focal point in developing targeted cancer therapies .
Table 1: Anticancer Activity Studies
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine | B-Raf | 0.25 | |
| PLX4720 | B-Raf(V600E) | 0.01 |
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to exhibit anti-inflammatory properties, making them suitable candidates for developing new anti-inflammatory drugs. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Fluorescent Properties
5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine and its derivatives have been explored for their photophysical properties, making them suitable for optical applications. The incorporation of pyrazole moieties enhances the fluorescent characteristics of materials, which can be utilized in sensors and imaging technologies .
Table 2: Photophysical Properties of Pyrazole Derivatives
| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
|---|---|---|---|
| 5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine | 480 | 75 | |
| Pyrazolo[1,5-a]pyrimidines | 500 | 80 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of pyrazole rings and subsequent functionalization with nitrophenyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Case Study: Synthesis Methodology
A recent study detailed a synthetic route involving the condensation of appropriate pyrazole precursors followed by nitrosation to introduce the nitrophenyl moiety. The reaction conditions were optimized to achieve high yields while minimizing by-products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolo[2,3-b]pyridine Cores
Compounds sharing the pyrrolo[2,3-b]pyridine scaffold but differing in substituents demonstrate how structural variations influence biological activity:
Key Insight : The nitro group in the target compound may increase binding affinity compared to methoxy or sulfonyl substituents, but could reduce solubility relative to hydroxylated analogues .
Pyrazole-Containing Heterocycles
Pyrazole derivatives are widely studied for their diverse bioactivities. Comparisons highlight substituent effects:
| Compound Name | Core Structure | Substituents | Biological Activity |
|---|---|---|---|
| 1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole | 3-Methylpyridinyl | Kinase inhibition (anticancer) |
| 2-{5-[3-(3,4-Dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine | Pyrazole + oxadiazole + pyridine | 3,4-Dimethylphenyl | Antifungal |
| Target Compound | Pyrrolo[2,3-b]pyridine + pyrazoles | 3-Nitrophenylmethyl, methylpyrazole | Potential dual kinase/receptor modulation |
Nitroaryl-Substituted Compounds
Nitro groups are critical for redox activity and target binding:
| Compound Name | Core Structure | Nitro Group Position | Key Properties |
|---|---|---|---|
| 1-(4-Fluoro-2-nitrophenyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole | Pyrazole | 2-Nitro, 4-fluoro | High electrophilicity; antimicrobial |
| Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]- | Pyrazole | 4-Nitrophenyl | Photostability; materials applications |
| Target Compound | Pyrrolo[2,3-b]pyridine | 3-Nitrophenyl | Enhanced binding to electron-rich targets (e.g., ATP-binding pockets) |
Key Insight : The meta-nitro placement in the target compound may reduce steric hindrance compared to ortho-nitro analogues, improving target accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
